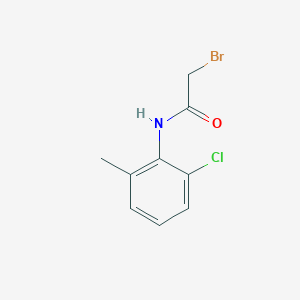
2-(Cyclopropylmethoxy)aniline
Vue d'ensemble
Description
2-(Cyclopropylmethoxy)aniline is an organic compound with the molecular formula C10H13NO. It is characterized by a benzene ring substituted with an aniline group and a cyclopropylmethoxy group. This compound is a colorless to pale yellow solid and is soluble in organic solvents such as ether and dichloromethane but only slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-(Cyclopropylmethoxy)aniline involves the reaction of 2-cyanobenzoic acid methyl ester with cyclopropyllithium to form the corresponding cyclopropyl cyanobenzoic acid methyl ester. This intermediate is then reacted with methyl bromide to produce 2-(cyclopropylmethoxy)benzoic acid methyl ester, which is subsequently reduced or hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient conversion and minimal by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopropylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into cyclopropylmethoxy-substituted aniline derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aniline group can be further functionalized.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Typical reaction conditions involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, quinones, and other functionalized aromatic compounds .
Applications De Recherche Scientifique
2-(Cyclopropylmethoxy)aniline is utilized in several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Cyclopropylmethoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylmethoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Cyclopropylmethoxy)aniline include:
- 2-(Cyclopropylmethoxy)benzoic acid
- 2-(Cyclopropylmethoxy)phenol
- 2-(Cyclopropylmethoxy)benzaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the aniline group and the cyclopropylmethoxy group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-(cyclopropylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-9-3-1-2-4-10(9)12-7-8-5-6-8/h1-4,8H,5-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXGZZBWPVAYOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599146 | |
| Record name | 2-(Cyclopropylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89523-17-1 | |
| Record name | 2-(Cyclopropylmethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00599146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(cyclopropylmethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)
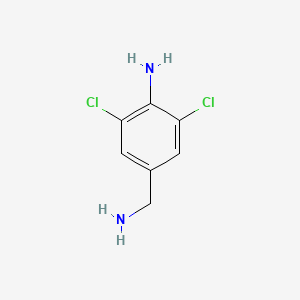
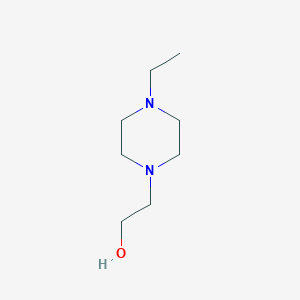
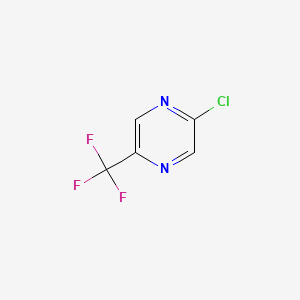
![3-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1288235.png)
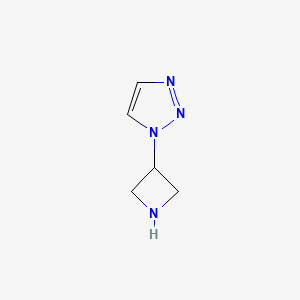
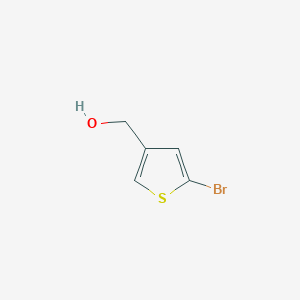

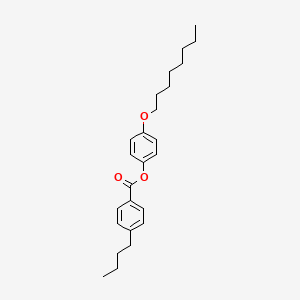

![[1-(2-Aminoethyl)piperidin-4-yl]methanol](/img/structure/B1288255.png)
![5-(1H-Benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B1288257.png)
